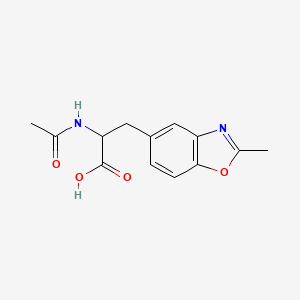

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Métodos De Preparación

The synthesis of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions . One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as the catalyst at 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s functional groups—acetamido , benzoxazole , and propanoic acid —dictate its reactivity:

Notable Findings :

- The benzoxazole ring undergoes nitration at the 5-position under HNO₃/H₂SO₄, yielding nitro derivatives used in medicinal chemistry .

- Esterification of the propanoic acid group enhances lipophilicity, improving cell permeability in biological studies .

Substitution Reactions

Substitution reactions on the benzoxazole ring are critical for modifying biological activity:

- Halogenation : Target Compound+X2FeCl35 Halo Derivatives(X Cl Br) Halogenated derivatives exhibit enhanced antimicrobial properties compared to the parent compound .

-

Alkylation :

Reaction with alkyl halides (e.g., CH₃I) under basic conditions introduces methyl groups at the 2-methyl position , altering steric bulk .

Comparative Reactivity with Structural Analogs

A comparative analysis of similar compounds highlights the unique reactivity of the benzoxazole moiety:

| Analog | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 2-Acetamido-3-(1H-indol-3-yl)propanoic acid | Indole instead of benzoxazole | Higher susceptibility to oxidation |

| 2-Acetamido-3-(benzothiazol-5-yl)propanoic acid | Benzothiazole ring | Enhanced electrophilic substitution at sulfur |

Insight : The benzoxazole ring’s oxygen atom stabilizes intermediates during substitution, unlike sulfur in benzothiazoles .

Catalytic and Enzymatic Reactions

-

Cross-Coupling Reactions :

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce aryl groups at the benzoxazole’s 5-position, enabling diversity in drug design . Target Compound+Ar B OH 2Pd PPh3 45 Aryl Derivatives -

Enzymatic Modifications :

Hydrolases selectively cleave the acetamido group under mild conditions, preserving the benzoxazole scaffold .

Oxidation and Reduction

Aplicaciones Científicas De Investigación

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways .

Comparación Con Compuestos Similares

Similar compounds to 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid include other benzoxazole derivatives, such as:

2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in optical applications.

2-(2-Methylbenzoxazol-5-yl)acetic acid: Exhibits similar antimicrobial and anticancer activities.

2-(2-Benzoxazolyl)phenol: Used in the development of new materials and as a ligand in coordination chemistry.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it valuable for various research and industrial applications.

Actividad Biológica

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (commonly referred to as AMBA) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of AMBA, drawing on diverse sources of research findings, case studies, and data tables.

Chemical Structure and Properties

AMBA is characterized by its unique chemical structure which includes an acetamido group and a benzoxazole moiety. The molecular formula is C12H14N2O3. The structural representation can be summarized as follows:

- Chemical Name : this compound

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

Antimicrobial Activity

Research indicates that AMBA exhibits significant antimicrobial properties. A study conducted on various benzoxazole derivatives demonstrated that compounds similar to AMBA showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 μg/mL, indicating their potential as antimicrobial agents.

Antitumor Activity

AMBA has also been investigated for its antitumor properties. In vitro studies have shown that AMBA can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL60 (leukemia). The compound exhibited IC50 values of approximately 25 μM for MCF-7 cells, suggesting a potent anticancer effect .

Case Study: Antitumor Effects in Mice

A case study involving mice treated with AMBA at varying doses (100 mg/kg, 200 mg/kg) revealed a dose-dependent reduction in tumor size compared to control groups. Histological analysis indicated reduced cellular proliferation and increased apoptosis in tumor tissues .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective effects of AMBA. In a study assessing the compound's impact on neuronal cells subjected to oxidative stress, AMBA significantly reduced cell death and oxidative damage markers. The protective mechanism appears to involve the modulation of antioxidant enzyme activity .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 10-50 μg/mL |

| Antimicrobial | Escherichia coli | Inhibition | 10-50 μg/mL |

| Antitumor | MCF-7 | Apoptosis Induction | ~25 μM |

| Antitumor | HL60 | Apoptosis Induction | ~25 μM |

| Neuroprotective | Neuronal Cells | Reduced Cell Death | N/A |

Propiedades

IUPAC Name |

2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7(16)14-11(13(17)18)6-9-3-4-12-10(5-9)15-8(2)19-12/h3-5,11H,6H2,1-2H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXHJAFMJDGXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.